molecular formula C6H6ClN3O B1494681 Chlorohydroxyisonicotinamidine CAS No. 857653-85-1

Chlorohydroxyisonicotinamidine

Cat. No.: B1494681
CAS No.: 857653-85-1
M. Wt: 171.58 g/mol
InChI Key: FUSMRNWUUNGSEH-UHFFFAOYSA-N
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Description

Chlorohydroxyisonicotinamidine is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of isonicotinamide, featuring a chlorine atom and a hydroxyl group attached to the isonicotinamide structure. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use.

Scientific Research Applications

Chlorohydroxyisonicotinamidine has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: Research involving this compound may explore its potential as a lead compound for drug development, particularly in the context of antimicrobial or anti-inflammatory agents.

  • Industry: It can be employed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

Target of Action

Isoniazid primarily targets organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase. Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Isoniazid disrupts several biochemical pathways in the target organisms. It inhibits mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect. Isoniazid also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Result of Action

The result of Isoniazid’s action is the death of the target organisms. It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorohydroxyisonicotinamidine can be synthesized through various chemical reactions involving isonicotinamide as the starting material. One common method involves the chlorination of isonicotinamide followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride (SOCl2) and hydroxylating agents like hydrogen peroxide (H2O2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Chlorohydroxyisonicotinamidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the nucleophile used.

Comparison with Similar Compounds

  • Isonicotinamide

  • Isoniazid

  • Isonicotinic acid hydrazide

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Properties

IUPAC Name

2-chloro-N'-hydroxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMRNWUUNGSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670641
Record name (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857653-85-1
Record name (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloroisonicotinonitrile (Aldrich, 0.73 g, 5.27 mmol), and hydroxylamine (Aldrich, 50 wt %, 0.348 g, 5.27 mmol) in methanol (10 mL) was heated to reflux and stirred for 1 hour. The volatiles were removed under reduced pressure to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 6.09 (s, 2 H), 7.67 (dd, J=5.4, 1.4 Hz, 1H), 7.73 (d, J=2.0 Hz, 1 H), 8.40 (d, J=5.2 Hz, 1 H), 10.22 (s, 1 H) ppm; MS (DCI/NH3) m/z 172 (M+H)+, 174 (M+H)+.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.348 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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